![molecular formula C17H14ClN3O3 B2635059 N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide CAS No. 899752-49-9](/img/structure/B2635059.png)

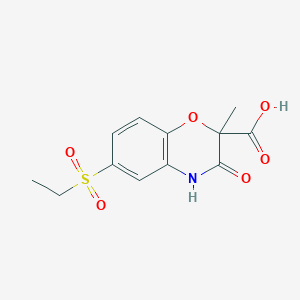

N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokine receptors, which are involved in the immune response. CP-690,550 was initially developed as a potential therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Aplicaciones Científicas De Investigación

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, which share structural features with the compound , has been conducted to evaluate their photovoltaic efficiency and ligand-protein interactions. These compounds have shown good light harvesting efficiency (LHE) and are considered potential photosensitizers in dye-sensitized solar cells (DSSCs), indicating their applicability in renewable energy technologies. Additionally, the non-linear optical (NLO) activity of these compounds was investigated, suggesting their potential in optical applications. Molecular docking studies, particularly with Cyclooxygenase 1 (COX1), have indicated promising binding affinities, which could inform drug design and development processes (Mary et al., 2020).

Crystal Structures and Hydrogen Bonding

Studies on C,N-disubstituted acetamides, including compounds structurally related to the query compound, have focused on their crystal structures and the role of hydrogen bonding in their spatial organization. These findings contribute to our understanding of molecular interactions and the design of materials and drugs by elucidating the importance of specific structural features and intermolecular forces (Narayana et al., 2016).

Antibacterial Agents

Research into 4-oxo-thiazolidines and 2-oxo-azetidines, which like the query compound contain chlorophenyl and acetamide groups, has explored their potential as antibacterial agents. This work has highlighted the importance of substituents and their impact on antibacterial activity, offering insights into the design of new antibiotics (Desai et al., 2008).

Synthesis and Molecular Docking

Another line of research has focused on the efficient synthesis of acetamide derivatives and their evaluation through molecular docking studies. This work, particularly in the context of antinociceptive and anti-inflammatory properties, underscores the compound's potential in pharmacological applications, providing a foundation for the development of therapeutic agents (Selvam et al., 2012).

Mecanismo De Acción

Target of Action

It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It’s known that many indole derivatives possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

It’s known that many indole derivatives have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c18-13-5-3-12(4-6-13)10-19-16(22)11-21-17(23)8-7-14(20-21)15-2-1-9-24-15/h1-9H,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDGHLMPCJIDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2634977.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2634979.png)

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2634982.png)

![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2634985.png)

![(E)-N-benzyl-2-cyano-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2634988.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide](/img/structure/B2634997.png)

![N-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2634999.png)